N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole, piperidine, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic reactions The piperidine and thiadiazole rings are then synthesized and coupled with the pyrazole intermediate under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the chlorobenzyl position can introduce various functional groups.
Scientific Research Applications
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, piperidine, and thiadiazole derivatives, such as:
- N-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL-AMINE
- N-(METHYLSULFONYL)-3-PIPERIDYL-1,3,4-THIADIAZOL-2-YL-AMINE
Uniqueness
What sets N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H21ClN6O2S2 |
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Molecular Weight |
453.0 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-(1-methylsulfonylpiperidin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H21ClN6O2S2/c1-29(26,27)25-9-4-6-14(12-25)17-21-22-18(28-17)20-16-8-10-24(23-16)11-13-5-2-3-7-15(13)19/h2-3,5,7-8,10,14H,4,6,9,11-12H2,1H3,(H,20,22,23) |
InChI Key |
LZXOWAFBKZVSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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